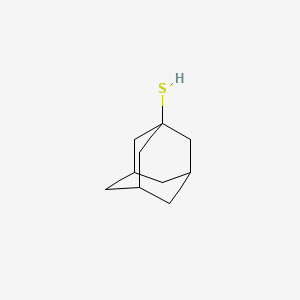

1-Adamantanethiol

描述

Structure

3D Structure

属性

IUPAC Name |

adamantane-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJJLNODXLXTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187871 |

Source

|

| Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34301-54-7 |

Source

|

| Record name | 1-Adamantylthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34301-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ADAMANTYLTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54Q8GF3SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Adamantanethiol from Adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-adamantanethiol from adamantane. The synthesis is a well-established two-step process involving the initial bromination of the adamantane core followed by the conversion of the resulting 1-bromoadamantane to the target thiol. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic pathway and logical workflows.

Synthetic Pathway Overview

The synthesis of this compound from adamantane proceeds through two primary transformations:

-

Bromination of Adamantane: The tertiary C-H bond at one of the bridgehead positions of the adamantane cage is selectively functionalized with a bromine atom to yield 1-bromoadamantane.

-

Thiolation of 1-Bromoadamantane: The bromo-substituent is then replaced by a thiol group. A common and effective method for this transformation involves the formation of an S-(1-adamantyl)isothiouronium salt intermediate, followed by alkaline hydrolysis.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Comparison of Methods for the Synthesis of 1-Bromoadamantane from Adamantane

| Method | Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features & Drawbacks |

| Direct Bromination | Elemental Bromine (Br₂) | None | Neat (excess Br₂) | 85-110 | 9 | ~93 | High yield but uses hazardous excess liquid bromine.[1] |

| "Green" Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | None | Trichloromethane | 65-70 | 24-36 | 89 | Safer and more environmentally friendly brominating agent.[2] |

| Catalytic Bromination | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | BrCCl₃ | 140-160 | 5-10 | High | High yield under catalytic conditions.[3] |

Table 2: Synthesis of this compound from 1-Bromoadamantane via Isothiouronium Salt

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Formation of S-(1-adamantyl)isothiouronium bromide | 1-Bromoadamantane, Thiourea | Ethanol | Reflux | 4-6 | High (intermediate) |

| Hydrolysis to this compound | S-(1-adamantyl)isothiouronium bromide, Sodium Hydroxide | Water/Ethanol | Reflux | 2-3 | >90 (from isothiouronium salt) |

Experimental Protocols

Synthesis of 1-Bromoadamantane

-

In a well-ventilated fume hood, to a reaction flask, add adamantane (30 g).

-

Carefully add liquid bromine (24 mL) in excess to the flask.

-

Heat the reaction mixture to 85°C and maintain for 6 hours with continuous stirring.

-

Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

-

Allow the reaction to cool to room temperature and let it stand overnight.

-

Recover the excess bromine by distillation.

-

Quench the remaining bromine in the crude product by adding a saturated aqueous solution of sodium hydrogen sulfite (20 mL).

-

Filter the solid product, wash with water until neutral, and dry.

-

Recrystallize the crude product from methanol to obtain 1-bromoadamantane.

-

In a round-bottom flask, dissolve adamantane in trichloromethane (25-30 mL).

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the solution (molar ratio of adamantane to DBDMH between 0.83-2).

-

Heat the reaction mixture to 65-70°C and maintain for 24-36 hours.

-

After the reaction is complete, cool the mixture and filter to remove the 5,5-dimethylhydantoin byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize from methanol to obtain pure 1-bromoadamantane.

Synthesis of this compound from 1-Bromoadamantane

This procedure involves two sequential steps: the formation of an isothiouronium salt and its subsequent hydrolysis.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoadamantane (1 mole equivalent) and thiourea (1.1 mole equivalents) in 95% ethanol.

-

Heat the mixture to reflux with stirring for approximately 4-6 hours.

-

Upon cooling, the S-(1-adamantyl)isothiouronium bromide will crystallize out of the solution.

-

Collect the crystalline product by filtration and wash with a small amount of cold ethanol. The salt can be used in the next step without further purification.

-

In a two-necked flask, suspend the S-(1-adamantyl)isothiouronium bromide (1 mole equivalent) in a solution of sodium hydroxide (e.g., 5 N aqueous solution, approximately 300 mL per mole of the salt).

-

Heat the mixture to reflux under a slow stream of nitrogen for 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2 N hydrochloric acid) until the solution is acidic.

-

The this compound will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by sublimation.

Mandatory Visualizations

References

Synthetic Pathways to 1-Adamantanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-adamantanethiol, a key intermediate in medicinal chemistry and materials science. The unique physicochemical properties of the adamantane cage, including its rigidity and lipophilicity, make this compound a valuable building block for the development of novel therapeutics and advanced materials. This document details the most common synthetic methodologies, providing step-by-step experimental protocols and a comparative analysis of their efficiencies.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main pathways, starting from either 1-bromoadamantane or 1-adamantanol. A less common, but direct, route from adamantane has also been reported. The choice of a particular route is often dictated by the availability of starting materials, desired purity, reaction scale, and overall yield.

A visual representation of the primary synthetic workflows is provided below:

Figure 1: Primary synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the key synthetic transformations, allowing for a direct comparison of the different methodologies.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Adamantane | BrCCl₃, Mo(CO)₆, 140-160°C, 5-10 h | 1-Bromoadamantane | 90-99 | [1] |

| Adamantane | O₃, SiO₂, -78°C to rt | 1-Adamantanol | 81-84 | [2][3] |

| 1-Bromoadamantane | Thiourea, followed by hydrolysis | This compound | High | |

| 1-Adamantanol | Lawesson's Reagent, o-xylene, reflux, 24 h | This compound | High | [4] |

Detailed Experimental Protocols

Route 1: From Adamantane

1.1 Synthesis of 1-Bromoadamantane from Adamantane

This high-yield protocol describes the catalytic bromination of adamantane.[1]

-

Materials: Adamantane, Bromotrichloromethane (BrCCl₃), Molybdenum hexacarbonyl (Mo(CO)₆), Methanol.

-

Procedure:

-

In a stainless steel micro autoclave or a sealed glass ampoule under an argon atmosphere, place adamantane (10 mmol), bromotrichloromethane (20-30 mmol), and molybdenum hexacarbonyl (0.3-0.5 mmol).

-

Seal the vessel and heat at 140-160°C for 5-10 hours.

-

After cooling to room temperature, carefully open the vessel.

-

Distill off the excess bromotrichloromethane.

-

Recrystallize the residue from methanol to yield 1-bromoadamantane.

-

-

Yield: 90-99%[1]

1.2 Synthesis of 1-Adamantanol from Adamantane

This procedure utilizes "dry ozonation" for the selective hydroxylation of the tertiary C-H bond of adamantane.[2][3]

-

Materials: Adamantane, Pentane, Silica gel, Oxygen, Ozone, Ethyl acetate, Dichloromethane, Hexane.

-

Procedure:

-

Dissolve adamantane in pentane and add silica gel.

-

Remove the pentane via rotary evaporation to obtain a dry adamantane-silica gel dispersion.

-

Cool the dispersion to -78°C in a dry ice/isopropanol bath.

-

Pass a stream of oxygen through the vessel, followed by an ozone-oxygen mixture until the silica gel turns dark blue.

-

Allow the vessel to warm to room temperature while purging with oxygen to remove excess ozone.

-

Transfer the silica gel to a chromatography column and elute with ethyl acetate.

-

Evaporate the solvent to obtain crude 1-adamantanol.

-

Recrystallize the crude product from a dichloromethane/hexane mixture.

-

Route 2: From 1-Bromoadamantane

2.1 Synthesis of this compound via Thiouronium Salt Intermediate

This two-step process involves the formation of an S-(1-adamantyl)isothiouronium salt followed by hydrolysis.

-

Step 2.1.1: Synthesis of S-(1-Adamantyl)isothiouronium Salt

-

Materials: 1-Bromoadamantane, Thiourea, Ethanol.

-

Procedure:

-

Dissolve 1-bromoadamantane and an equimolar amount of thiourea in ethanol.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should cause the S-(1-adamantyl)isothiouronium salt to precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

-

-

Step 2.1.2: Hydrolysis to this compound

-

Materials: S-(1-Adamantyl)isothiouronium salt, Sodium hydroxide, Water, Diethyl ether, Hydrochloric acid.

-

Procedure:

-

Suspend the S-(1-adamantyl)isothiouronium salt in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to effect hydrolysis.

-

Cool the reaction mixture and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure. The crude this compound can be purified by distillation or recrystallization.

-

-

Route 3: From 1-Adamantanol

3.1 Synthesis of this compound using Lawesson's Reagent

This method provides a direct conversion of 1-adamantanol to this compound.[4]

-

Materials: 1-Adamantanol, Lawesson's Reagent, o-Xylene, n-Hexane, Ethyl acetate, Silica gel.

-

Procedure:

-

In a round-bottomed flask equipped with a condenser and a magnetic stir bar, charge 1-adamantanol (1 equiv), Lawesson's Reagent (2 equiv), and o-xylene.

-

Reflux the reaction mixture under a positive nitrogen atmosphere for 24 hours. The reaction can be monitored by TLC (9:1 n-hexane:ethyl acetate).

-

Cool the reaction mixture to room temperature.

-

Directly load the slurry onto a silica gel column.

-

Elute the column with 100% n-hexane, followed by a gradient of n-hexane:ethyl acetate.

-

Combine the fractions containing the product and remove the solvent in vacuo to yield this compound as an off-white solid.

-

-

Yield: High (A 93% yield was reported for a similar substrate in the cited procedure)[4]

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes. The direct bromination of adamantane followed by conversion to the thiol via the thiouronium salt offers a high-yielding pathway. Alternatively, the conversion of readily available 1-adamantanol using Lawesson's reagent provides a direct and efficient method. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including factors such as cost, scale, and desired purity. The detailed protocols provided in this guide serve as a valuable resource for the practical synthesis of this important adamantane derivative.

References

An In-depth Technical Guide to 1-Adamantanethiol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanethiol, a unique cage-like organosulfur compound, has garnered significant interest in materials science, nanotechnology, and medicinal chemistry. Its rigid, diamondoid structure imparts distinct physicochemical properties that make it a valuable building block for a variety of applications. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. The bulky adamantyl group significantly influences its physical properties, such as its melting point and solubility.

Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various sources and provide a baseline for its handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆S | [1][2][3][4] |

| Molecular Weight | 168.30 g/mol | [1][2][3][4] |

| Melting Point | 99-106 °C | [4] |

| Boiling Point | 237.8 ± 9.0 °C (at 760 Torr) | [1] |

| Density | 1.09 ± 0.1 g/cm³ (at 20 °C) | [1] |

| Flash Point | 94.2 ± 16.7 °C | [1] |

| Appearance | White to off-white solid | [3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the adamantyl cage protons. |

| ¹³C NMR | Resonances for the carbon atoms of the adamantane framework. |

| IR Spectroscopy | Characteristic S-H stretching vibration. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168. |

Acidity (pKa)

| Property | Value | Note |

| Predicted pKa | 11.05 ± 0.20 | This value is computationally predicted and should be used as an estimate. The pKa of tertiary thiols is generally higher than that of primary or secondary thiols due to the electron-donating effect of the alkyl groups. |

Solubility

The solubility of this compound is dictated by its adamantane cage, which is nonpolar, and its thiol group, which is weakly polar. This dual nature results in solubility in a range of organic solvents. Quantitative solubility data is not widely reported; however, based on the properties of adamantane and other thiols, the following qualitative and estimated solubilities can be expected.

| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale |

| Hexane | 0.1 | Soluble | The nonpolar adamantane cage interacts favorably with the nonpolar solvent. |

| Toluene | 2.4 | Soluble | Similar to hexane, the nonpolar interactions dominate. |

| Dichloromethane | 3.1 | Soluble | Offers a good balance of polarity to solvate both the adamantyl and thiol moieties. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A versatile solvent capable of solvating a wide range of compounds. |

| Ethanol | 4.3 | Moderately Soluble | The thiol group can form hydrogen bonds with ethanol, but the large nonpolar adamantane group limits high solubility. |

| Methanol | 5.1 | Sparingly Soluble | Similar to ethanol, but the higher polarity makes it a less ideal solvent for the nonpolar cage. |

| Water | 10.2 | Insoluble | The large, nonpolar adamantane cage dominates, leading to very poor solubility in water. |

Reactivity

The reactivity of this compound is centered around the sulfur atom of the thiol group. Key reactions include the formation of self-assembled monolayers, oxidation to disulfides, and participation in thiol-ene "click" chemistry.

Formation of Self-Assembled Monolayers (SAMs)

A significant area of research involving this compound is its ability to form well-ordered self-assembled monolayers (SAMs) on gold surfaces.[3] The bulky and rigid adamantane cage prevents the formation of a densely packed monolayer, which makes these SAMs susceptible to displacement by other, more strongly interacting thiols.[3] This property is exploited in techniques like microdisplacement printing.

Materials:

-

This compound

-

200-proof ethanol

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Clean glass vial with a cap

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Prepare a 1 mM solution of this compound in 200-proof ethanol.

-

Clean the gold substrate by rinsing it with ethanol and drying it under a stream of nitrogen.

-

Immerse the cleaned gold substrate into the this compound solution in the glass vial.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

After the incubation period, carefully remove the substrate from the solution using tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen.

-

The substrate is now coated with a self-assembled monolayer of this compound.

Caption: Workflow for the formation of a this compound self-assembled monolayer.

Oxidation to Diadamantyl Disulfide

Thiols can be oxidized to form disulfides. This reaction is a common transformation for thiols and is relevant to the stability and potential derivatization of this compound. The oxidation can be achieved using a variety of oxidizing agents, including mild oxidants like iodine or simply by exposure to air, often catalyzed by a base.

Materials:

-

This compound

-

Ethanol

-

Iodine (I₂)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of a base, such as a few drops of 1 M NaOH solution.

-

While stirring, add a solution of iodine (0.5 eq) in ethanol dropwise until a faint yellow color persists.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated sodium thiosulfate solution until the yellow color disappears.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude 1,1'-diadamantyl disulfide.

-

The product can be purified by column chromatography or recrystallization.

Caption: A possible mechanism for the base-catalyzed air oxidation of thiols.

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a robust and efficient method for forming carbon-sulfur bonds via the addition of a thiol across a double bond.[5][6] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a nucleophilic mechanism. The anti-Markovnikov addition of the thiol to the alkene is a key feature of the radical-based reaction.

Materials:

-

This compound

-

An alkene (e.g., 1-octene)

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous, degassed solvent (e.g., THF or dichloromethane)

-

Quartz reaction vessel

-

UV lamp (e.g., 365 nm)

-

Nitrogen or Argon source

Procedure:

-

In a quartz reaction vessel, dissolve the alkene (1.0 eq) and this compound (1.1 eq) in the anhydrous, degassed solvent.

-

Add the photoinitiator (e.g., 0.05 eq of DMPA).

-

Seal the vessel and purge the solution with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

-

Irradiate the reaction mixture with a UV lamp at room temperature.

-

Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy until the starting materials are consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1-adamantyl thioether.

Caption: Mechanism of the radical-initiated anti-Markovnikov thiol-ene reaction.

Solvolysis of 1-Adamantyl Chlorothioformate

The solvolysis of 1-adamantyl chlorothioformate is a reaction that can lead to the formation of this compound, among other products, depending on the solvent conditions.[7] The reaction proceeds through competing pathways, including an ionization pathway and a solvolysis-decomposition pathway.

References

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Physical Properties of 1-Adamantanethiol Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of solid 1-adamantanethiol. The information is compiled from various chemical suppliers and databases, supplemented with detailed experimental protocols for the determination of these properties. This document is intended to serve as a valuable resource for researchers utilizing this compound in chemical synthesis, materials science, and drug development.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its rigid, cage-like adamantane structure imparts unique physical and chemical characteristics. A summary of its key physical properties is presented in the tables below.

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆S | [3][4][5] |

| Molecular Weight | 168.30 g/mol | [4][5] |

| CAS Number | 34301-54-7 | [3][4][5] |

| Appearance | White to light yellow powder/crystal | [2] |

| Computed XLogP3 | 3.1 | [4] |

| Computed pKa | 11.05 ± 0.20 | [6] |

Table 2: Experimentally Determined Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 99-106 °C | [5] |

| 103-105 °C | ||

| Boiling Point | 237.8 ± 9.0 °C (at 760 Torr) | [6] |

Solubility Profile

The adamantane cage is highly nonpolar and lipophilic, while the thiol group introduces a degree of polarity and the capacity for weak hydrogen bonding. This dual nature suggests that this compound will exhibit good solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents. Its solubility in polar protic solvents is expected to be lower.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Chloroform | Good | The large, nonpolar adamantane cage will interact favorably with nonpolar solvents. Adamantane itself is readily soluble in these solvents.[7] |

| Polar Aprotic | Acetone, Dichloromethane | Moderate | The polarity of the thiol group will allow for some interaction with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol | Poor to Moderate | The bulky adamantane group may hinder solvation by polar protic solvents, despite the potential for hydrogen bonding with the thiol group. Thiols generally have lower solubility in polar solvents compared to their alcohol analogs.[8] |

| Aqueous | Water | Insoluble | The hydrophobic nature of the adamantane structure will dominate, leading to very low solubility in water. |

Crystal Structure

As of the date of this guide, a definitive, publicly available crystal structure for this compound has not been found in the Cambridge Crystallographic Data Centre (CCDC) or other crystallographic databases. Therefore, detailed information on its crystal system, space group, and unit cell dimensions cannot be provided at this time.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Key Spectroscopic Data for this compound

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Spectra available | [9] |

| ¹³C NMR | Spectra available | [9] |

| Infrared (IR) | Transmission IR spectrum available. Expect S-H stretching band around 2550-2600 cm⁻¹ (weak and sharp). | [9] |

| Raman | Raman spectrum available. | [9] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [3] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. The following protocol describes the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.

Boiling Point Determination

Due to its high melting point, the boiling point of this compound is determined under vacuum or at atmospheric pressure with appropriate apparatus. The Thiele tube method is a common laboratory technique.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample.

-

Observation: As the sample heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination (Isothermal Saturation Method)

This method is used to determine the quantitative solubility of a solid in a solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

Quantification: A known aliquot of the saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is determined gravimetrically. Alternatively, the concentration of the solute in the saturated solution can be determined using a suitable analytical technique such as HPLC or GC.

Spectroscopic Analysis

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Methodology (KBr Pellet):

-

Sample Preparation: A few milligrams of this compound are finely ground with anhydrous potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the transmission spectrum is recorded.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is placed in a glass capillary tube or on a microscope slide.

-

Spectrum Acquisition: The sample is illuminated with a monochromatic laser source, and the scattered light is collected and analyzed by a Raman spectrometer.

Conclusion

This technical guide has summarized the key physical properties of solid this compound and provided detailed experimental protocols for their determination. While quantitative data for some properties, such as solubility in various organic solvents and a definitive crystal structure, are not currently available in the public domain, the information and methodologies presented here provide a solid foundation for researchers working with this compound. Further experimental investigation is encouraged to fill these data gaps and enhance the collective understanding of this important molecule's physicochemical behavior.

References

- 1. CAS 34301-54-7: tricyclo[3.3.1.1~3,7~]decane-1-thiol [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. 1-Adamantylthiol | C10H16S | CID 99730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 34301-54-7 [sigmaaldrich.com]

- 6. 34301-54-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. spectrabase.com [spectrabase.com]

1-adamantanethiol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantanethiol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecules like this compound is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, outlines the standard experimental protocols for their determination, and presents visual workflows for these procedures.

Physicochemical Data of this compound

This compound is a solid at room temperature.[1][2][3][4] The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Melting Point | 103-105 °C | [1] |

| 99-106 °C | [2][4][5] | |

| Boiling Point | 237.8 ± 9.0 °C (at 760 Torr) | [3] |

| Density | 1.09 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [3] |

| Flash Point | 94.2 ± 16.7 °C | [3] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination: Capillary Method

The capillary method is a standard technique for determining the melting point of a solid.[1] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[6]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[7] The tube is then tapped gently to pack the sample to a height of 2-3 mm.[4][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often attached to a thermometer or with an integrated digital thermometer.[3][8] The apparatus can be a heated oil bath (like a Thiele tube) or a metal block.[6][8]

-

Heating and Observation: The apparatus is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting point.[6][8] Subsequently, a new sample is heated slowly, at a rate of about 1-2 °C per minute, near the expected melting point.[6][9]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[7] The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[4][7] Pure substances typically have a sharp melting range of 0.5-1.0°C.[6]

Boiling Point Determination: Thiele Tube Method

For determining the boiling point of a substance available in small quantities, the Thiele tube method is commonly employed.[2]

Methodology:

-

Sample Preparation: A small amount of the liquid sample (if this compound were melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[2][10]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid, such as mineral oil.[2][11] The Thiele tube's design facilitates uniform heating through convection currents.[11]

-

Heating: The side arm of the Thiele tube is gently heated.[5] As the temperature rises, the air trapped in the capillary tube will expand and exit, forming bubbles.[2]

-

Observation and Data Recording: Heating continues until a continuous stream of bubbles emerges from the capillary tube.[2][5] The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample.[2][5][10] This is the point where the external pressure equals the vapor pressure of the substance.

References

- 1. thinksrs.com [thinksrs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chymist.com [chymist.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sserc.org.uk [sserc.org.uk]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to 1-Adamantanethiol: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanethiol, a sulfur-containing derivative of adamantane, is a molecule of significant interest in the fields of materials science, nanotechnology, and medicinal chemistry. Its rigid, cage-like hydrocarbon structure imparts unique physicochemical properties, making it an ideal building block for the construction of highly ordered molecular architectures and a valuable component in the design of advanced therapeutic systems. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound is a white, crystalline solid at room temperature with a distinct thiol odor. Its bulky adamantyl group and the reactive thiol functionality are central to its utility in surface chemistry and molecular assembly.

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₆S | [1][2] |

| Molecular Weight | 168.30 g/mol | [3] |

| CAS Number | 34301-54-7 | [2] |

| Melting Point | 99-106 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform. | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from commercially available adamantane derivatives, most commonly 1-bromoadamantane or 1-adamantanol.

Method 1: From 1-Bromoadamantane

This method involves the nucleophilic substitution of the bromide with a thiolating agent.

-

Materials: 1-bromoadamantane, thiourea, ethanol, sodium hydroxide, hydrochloric acid, diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve 1-bromoadamantane and a molar excess of thiourea in ethanol.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate isothiouronium salt.

-

Continue to heat the mixture for a period to ensure complete hydrolysis.

-

After cooling to room temperature, acidify the mixture with hydrochloric acid.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

-

Method 2: From 1-Adamantanol

This two-step process involves the conversion of the alcohol to a better leaving group, followed by substitution.

-

Materials: 1-adamantanol, a halogenating agent (e.g., HBr or PBr₃), a suitable solvent, and a thiol source as in Method 1.

-

Procedure:

-

Convert 1-adamantanol to 1-bromoadamantane using a suitable brominating agent.

-

Isolate and purify the resulting 1-bromoadamantane.

-

Proceed with the thiolation reaction as described in Method 1.

-

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexane.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): The spectrum will show characteristic peaks for the adamantane cage protons and a signal for the thiol proton.

-

¹³C NMR (in CDCl₃): The spectrum will display signals corresponding to the carbon atoms of the adamantane cage.

-

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the S-H stretch will be observed in the range of 2550-2600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.[2]

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable tool in various research and development applications.

Self-Assembled Monolayers (SAMs) for Biosensors

This compound readily forms highly ordered self-assembled monolayers (SAMs) on gold surfaces.[4][5] The bulky adamantane cage directs the formation of a well-defined and stable monolayer. These SAMs can serve as a versatile platform for the immobilization of biomolecules, such as enzymes, antibodies, and DNA, for the development of highly sensitive and specific biosensors.[4][5] The thiol group provides a strong anchor to the gold surface, while the adamantane structure creates a controlled environment for biological recognition events.

Functionalization of Nanoparticles for Drug Delivery

The adamantane moiety has been widely explored in the design of drug delivery systems due to its lipophilic nature and ability to interact with biological membranes.[6][7][8] this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or liposomes, to create targeted drug delivery vehicles.[9][10] The thiol group allows for covalent attachment to the nanoparticle surface, while the adamantane cage can serve as an anchor to embed the nanoparticle within a lipid bilayer or to interact with specific cellular targets.[6][8] This surface modification can improve the stability, bioavailability, and targeting efficiency of nanocarriers.[10][11]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a conceptual workflow for the synthesis of this compound and its subsequent use in the functionalization of gold nanoparticles for targeted drug delivery applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. 1-Adamantylthiol | C10H16S | CID 99730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biofunctionalized Targeted Nanoparticles for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Adamantanethiol: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, and handling procedures for 1-adamantanethiol. The data presented is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identification and Properties

CAS Number: 34301-54-7[1]

This compound, also known as 1-adamantylthiol or tricyclo[3.3.1.1^3,7]decane-1-thiol, is a thiol derivative of adamantane.[1] Its rigid, cage-like structure imparts unique physicochemical properties that are of interest in various research and development applications, including the formation of self-assembled monolayers (SAMs).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆S | |

| Molecular Weight | 168.30 g/mol | |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 99-106 °C | |

| Flash Point | Not applicable |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory when handling this chemical.

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Code | Description | Source(s) |

| Acute Toxicity (Oral) | 3 | H301 | Toxic if swallowed | [1] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [1] |

Signal Word: Danger

Hazard Pictograms:

-

(GHS06)

-

(GHS07)

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

Table 3: Precautionary Statements for this compound

| Code | Statement | Source(s) |

| P264 | Wash skin thoroughly after handling. | [1] |

| P270 | Do not eat, drink or smoke when using this product. | [1] |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/ physician. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| P405 | Store locked up. | [1] |

| P501 | Dispose of contents/ container to an approved waste disposal plant. | [1] |

Experimental Protocols

Synthesis of this compound from 1-Bromoadamantane

This protocol describes a plausible method for the synthesis of this compound from 1-bromoadamantane. This procedure is based on established chemical transformations of adamantane derivatives and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1-Bromoadamantane

-

Sodium hydrosulfide (NaSH)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromoadamantane in anhydrous ethanol.

-

Addition of Reagent: To the stirred solution, add an excess of sodium hydrosulfide. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (1-bromoadamantane) is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between diethyl ether and water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and a saturated aqueous sodium bicarbonate solution to remove any unreacted sodium hydrosulfide and acidic byproducts.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain pure this compound.

Visualized Workflow for Safe Handling

Due to the acute oral toxicity and eye-irritating properties of this compound, a strict workflow must be followed to ensure personal and environmental safety. The following diagram outlines the logical relationships for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra Interpretation of 1-Adamantanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-adamantanethiol. Due to the limited availability of publicly accessible, fully assigned experimental spectra, this guide presents predicted data based on established principles of NMR spectroscopy and known chemical shifts of adamantane derivatives. This document is intended to serve as a comprehensive resource for the structural elucidation and characterization of this compound and related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of this compound. The spectra are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm and are predicted for a solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 2.05 | Broad Singlet | 3H | H-γ (methine) |

| ~ 1.75 | Broad Singlet | 6H | H-δ (methylene, axial) |

| ~ 1.65 | Broad Singlet | 6H | H-β (methylene, equatorial) |

| ~ 1.50 | Singlet | 1H | SH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 46.0 | C (quaternary) | C-α |

| ~ 40.0 | CH₂ | C-β |

| ~ 36.0 | CH₂ | C-δ |

| ~ 29.0 | CH | C-γ |

Interpretation of the Predicted Spectra

The high symmetry of the adamantane cage is the primary factor influencing its NMR spectra. In its unsubstituted form, adamantane exhibits only two signals in both its ¹H and ¹³C NMR spectra. The introduction of the thiol group at a bridgehead position (C-1) reduces this symmetry, leading to a more complex, yet interpretable, spectrum.

¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by broad, overlapping signals for the cage protons and a distinct signal for the thiol proton.

-

H-γ (methine protons): The three methine protons at the γ-position are the most deshielded of the cage protons due to their proximity to the electron-withdrawing influence of the sulfur atom, transmitted through the rigid carbon framework. They are expected to appear as a broad singlet around 2.05 ppm.

-

H-δ and H-β (methylene protons): The twelve methylene protons are diastereotopic and exist in two distinct chemical environments. The six axial protons (H-δ) are predicted to resonate at a slightly different chemical shift than the six equatorial protons (H-β). These signals are often broad and may overlap, appearing as a broad singlet or two closely spaced broad singlets between 1.65 and 1.75 ppm.

-

SH (thiol proton): The thiol proton is expected to appear as a singlet around 1.50 ppm. The chemical shift of this proton can be highly variable and is influenced by factors such as concentration, solvent, and temperature, due to its involvement in hydrogen bonding.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four non-equivalent carbon atoms in the molecule.

-

C-α (quaternary carbon): The carbon atom directly attached to the sulfur atom (C-1) is a quaternary carbon and is the most deshielded, with a predicted chemical shift of approximately 46.0 ppm.

-

C-β (methylene carbons): The three methylene carbons adjacent to the C-α position are equivalent and are expected to resonate at around 40.0 ppm.

-

C-δ (methylene carbons): The three methylene carbons at the δ-position relative to the substituent are also equivalent and are predicted to have a chemical shift of approximately 36.0 ppm.

-

C-γ (methine carbons): The three methine carbons at the γ-position are equivalent and are the most shielded of the adamantane cage carbons, with an expected chemical shift of around 29.0 ppm.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following provides a general methodology for the NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound solid into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the solid.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

¹H NMR Data Acquisition

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

¹³C NMR Data Acquisition

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay is often necessary for quaternary carbons).

-

Number of Scans: 128 or more, as ¹³C has a low natural abundance and sensitivity.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a logical workflow for the interpretation of its NMR spectra.

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of 1-Adamantanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the vibrational spectroscopy of 1-adamantanethiol, a key molecule in nanotechnology and materials science. By leveraging both theoretical calculations and experimental data from related compounds, this document offers a detailed understanding of its Fourier-Transform Infrared (FTIR) and Raman spectroscopic signatures. This information is critical for the characterization and quality control of this compound in various applications, including self-assembled monolayers (SAMs) on noble metal surfaces.

Introduction to the Vibrational Properties of this compound

This compound (C₁₀H₁₆S) combines the rigid, diamondoid cage structure of adamantane with a reactive thiol functional group. This unique combination makes it a valuable building block for creating highly ordered and stable SAMs on surfaces like gold and silver. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a non-destructive means to probe the molecular structure and bonding within this compound, both in its bulk form and when adsorbed onto a surface.

FTIR spectroscopy is particularly sensitive to polar functional groups and provides strong signals for vibrations involving changes in the dipole moment. In contrast, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and offers complementary information, especially for the carbon skeleton and the sulfur-related modes.

Theoretical and Experimental Vibrational Data

FTIR Spectroscopy of this compound

The FTIR spectrum of this compound is expected to be dominated by the vibrations of the adamantane cage and the thiol group. The key vibrational modes are summarized in Table 1.

Table 1: Predicted FTIR Vibrational Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~2900 | Strong | C-H stretching | A complex series of bands corresponding to the various C-H bonds in the adamantane cage. |

| ~2550 | Weak | S-H stretching | This peak is characteristically weak in FTIR and can be broad. |

| ~1450 | Medium | CH₂ scissoring | Vibrations of the methylene groups in the adamantane cage. |

| ~1350 | Medium | C-H wagging | Bending vibrations of the C-H bonds. |

| ~1100 | Medium | C-C stretching | Stretching vibrations of the adamantane carbon skeleton. |

| ~1060 | Medium | C-S stretching | A key indicator of the thiol group's presence and bonding environment. |

| ~970, ~780 | Medium | Cage deformation | Vibrational modes involving the entire adamantane cage structure. |

Note: The predicted peak positions are based on theoretical calculations and experimental data from adamantane and other alkanethiols. Actual experimental values may vary slightly.

Raman Spectroscopy of this compound

Raman spectroscopy provides complementary information, particularly for the C-S and S-H stretching modes. Theoretical calculations of the resonance Raman spectrum of this compound have identified key vibrational frequencies.[1] A summary of the expected Raman peaks is presented in Table 2.

Table 2: Predicted Raman Vibrational Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~2900 | Strong | C-H stretching | Similar to FTIR, a complex set of strong bands from the adamantane cage. |

| ~2570 | Strong | S-H stretching | Typically a strong and sharp peak in the Raman spectrum of thiols. |

| ~1450 | Medium | CH₂ scissoring | Adamantane cage vibration. |

| ~1350 | Medium | C-H wagging | Adamantane cage vibration. |

| 1060 | Strong | C-S stretching | A prominent peak in the calculated resonance Raman spectrum[1]. |

| ~970, ~780 | Strong | Cage deformation | The symmetric nature of these vibrations makes them strong in Raman. |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible FTIR and Raman spectra of this compound.

FTIR Spectroscopy Protocol (Solid Sample)

This protocol outlines the procedure for acquiring the FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Raman Spectroscopy Protocol (Solid Sample)

This protocol describes the acquisition of a Raman spectrum from a solid sample of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) of this compound

When this compound forms a self-assembled monolayer on a plasmonically active substrate, such as gold or silver nanoparticles, the Raman signal can be significantly enhanced. This phenomenon, known as Surface-Enhanced Raman Spectroscopy (SERS), allows for the sensitive detection and characterization of the monolayer.

Key spectral changes observed in SERS of this compound on gold include:

-

Disappearance of the S-H stretch: The peak around 2570 cm⁻¹ is typically absent, indicating the formation of a covalent Au-S bond.

-

Shifts in the C-S stretch: The C-S stretching mode (around 1060 cm⁻¹) may shift in position and change in intensity, providing information about the nature of the Au-S bond and the packing of the monolayer.

-

Enhancement of cage modes: The vibrational modes of the adamantane cage are often enhanced, and their relative intensities can provide insights into the orientation of the molecules on the surface.

The logical relationship for interpreting SERS data of this compound on a gold surface is illustrated below.

Conclusion

This technical guide provides a foundational understanding of the FTIR and Raman spectroscopy of this compound. By combining theoretical predictions with experimental data from analogous compounds, a detailed picture of its vibrational signatures has been presented. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectra for their specific applications. Furthermore, the principles of SERS analysis outlined here are crucial for those studying the formation and properties of this compound self-assembled monolayers on metallic surfaces. Future experimental work to fully characterize the vibrational spectra of pure this compound will further refine the assignments presented in this guide.

References

Unraveling the Elusive Crystal Structure of 1-Adamantanethiol: A Technical Guide to Its Proposed Determination

For Immediate Release: This technical whitepaper addresses the current state of knowledge regarding the crystal structure of 1-adamantanethiol. Despite its significance as a bulky thiol for self-assembled monolayers and in drug development, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, presents a comprehensive, proposed methodology for the determination of its crystal structure, designed for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of this compound

This compound, a derivative of the rigid, diamondoid hydrocarbon adamantane, is of considerable interest in materials science and medicinal chemistry. Its bulky, three-dimensional structure provides a unique steric profile, influencing the formation of self-assembled monolayers (SAMs) on metal surfaces and serving as a versatile building block in the design of therapeutic agents. A detailed understanding of its solid-state structure is crucial for predicting and controlling its physical and chemical properties, such as solubility, stability, and intermolecular interactions. The absence of this fundamental crystallographic data represents a significant knowledge gap. This document outlines a robust experimental pathway to elucidate the crystal structure of this compound.

Proposed Experimental Protocol for Crystal Structure Determination

The determination of the single-crystal structure of this compound would involve a multi-step process encompassing synthesis, purification, crystal growth, and X-ray diffraction analysis.

Synthesis and Purification of this compound

A common route to this compound involves the nucleophilic substitution of a suitable adamantane precursor, such as 1-bromoadamantane, with a thiolating agent.

Synthesis of this compound from 1-Bromoadamantane:

-

Reaction Setup: To a solution of 1-bromoadamantane in a suitable solvent such as ethanol or tetrahydrofuran (THF), an excess of a sulfur nucleophile, for instance, sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol to yield a white crystalline solid.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Several methods should be explored.

Recrystallization Techniques:

-

Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.[1][2]

-

Slow Cooling: A saturated solution of this compound is prepared in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The slow decrease in temperature reduces the solubility of the compound, leading to crystallization.[3][4][5]

-

Vapor Diffusion: A concentrated solution of this compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out of the vial while the vapor of the less volatile solvent diffuses in, gradually reducing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.[6][7]

Data Collection and Structure Refinement:

-

Crystal Mounting: A selected single crystal is mounted on a cryoloop and placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and potential crystal degradation.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[6][8]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods.[7][8] This process yields the precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Proposed Experimental Workflow

The logical flow of the proposed experimental procedure to determine the crystal structure of this compound is illustrated in the following diagram.

Anticipated Crystallographic Data

While the precise crystallographic data for this compound remains to be determined, we can anticipate the type of information that would be obtained. For illustrative purposes, the following table presents the crystallographic data for the parent molecule, adamantane, which crystallizes in a face-centered cubic structure at room temperature.[9][10] It is expected that the introduction of the thiol group will lower the symmetry of the crystal system.

| Parameter | Adamantane (Room Temperature) | This compound (Hypothetical) |

| Chemical Formula | C₁₀H₁₆ | C₁₀H₁₆S |

| Formula Weight | 136.23 g/mol | 168.30 g/mol |

| Crystal System | Cubic | To be determined |

| Space Group | Fm3m | To be determined |

| a (Å) | 9.445(4) | To be determined |

| b (Å) | 9.445(4) | To be determined |

| c (Å) | 9.445(4) | To be determined |

| α (°) | 90 | To be determined |

| β (°) | 90 | To be determined |

| γ (°) | 90 | To be determined |

| Volume (ų) | 842.6 | To be determined |

| Z | 4 | To be determined |

| Density (calculated) (g/cm³) | 1.07 | To be determined |

| R-factor | To be determined | To be determined |

Conclusion

The determination of the crystal structure of this compound is a necessary step to fully understand its solid-state properties and to enable more rational design in its applications. The experimental protocols and workflow detailed in this guide provide a clear and feasible pathway for researchers to elucidate this currently unknown structure. The resulting crystallographic data will be invaluable to the fields of materials science, supramolecular chemistry, and drug development, providing a foundational piece of information for this important molecule.

References

- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 2. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 3. Home Page [chem.ualberta.ca]

- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Adamantane - Wikipedia [en.wikipedia.org]

Solubility of 1-adamantanethiol in common solvents

An In-depth Technical Guide on the Solubility of 1-Adamantanethiol in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a key building block in supramolecular chemistry and materials science, possesses a unique structure combining a bulky, rigid adamantane cage with a reactive thiol group. This distinct architecture governs its physicochemical properties, including its solubility, which is a critical parameter for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines detailed experimental protocols for its quantitative determination, and offers a logical workflow for these procedures. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to generate precise and reliable data tailored to their specific needs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆S | [1] |

| Molecular Weight | 168.30 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 99-106 °C | |

| Boiling Point (Estimated) | 215.52 °C | [3] |

| Density (Estimated) | 1.04 g/cm³ | [3] |

| Water Solubility (Estimated) | 549.14 mg/L | [3] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The large, nonpolar adamantane cage dominates the molecule's character, suggesting a higher affinity for nonpolar organic solvents. The presence of the thiol group, which is capable of weak hydrogen bonding, may impart some limited solubility in more polar solvents.

-

High Expected Solubility: In nonpolar solvents such as toluene, hexane, and diethyl ether, this compound is expected to be readily soluble. The van der Waals interactions between the adamantane cage and these solvents are the primary driving force for dissolution.

-

Moderate Expected Solubility: Solvents of intermediate polarity, such as chloroform, dichloromethane, and tetrahydrofuran (THF), are likely to be effective at dissolving this compound.

-

Low Expected Solubility: In highly polar protic solvents like water, methanol, and ethanol, the solubility is anticipated to be limited. The energy required to disrupt the hydrogen bonding network of these solvents is not sufficiently compensated by the interactions with the largely nonpolar solute.

-

Polar Aprotic Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) may offer moderate solubility. While they are polar, their inability to donate hydrogen bonds might allow for better solvation of the adamantane moiety compared to protic solvents.

Quantitative Solubility Data